![molecular formula C16H19BrN4O B6473811 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine CAS No. 2640878-11-9](/img/structure/B6473811.png)
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine
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Overview
Description
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a useful research compound. Its molecular formula is C16H19BrN4O and its molecular weight is 363.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.07422 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperazine moiety are found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The piperazine moiety, which is a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-containing compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The presence of a piperazine moiety in the compound is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with a piperazine moiety have been associated with a variety of biological activities, suggesting that the effects could be diverse depending on the specific targets and pathways involved .
Biological Activity
4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine, a compound with significant potential in medicinal chemistry, is being investigated for its biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C16H19BrN4O with a molecular weight of 347.25 g/mol. The compound features a pyrimidine ring substituted with a piperazine moiety and a bromophenyl group, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine ring is often associated with neuropharmacological effects, including anxiolytic and antidepressant activities. The bromophenyl group may enhance binding affinity to certain receptors, while the methoxy group can contribute to lipophilicity, facilitating cellular uptake.
Antidepressant and Anxiolytic Effects
Studies have shown that compounds containing piperazine derivatives exhibit significant antidepressant and anxiolytic properties. For instance, research indicates that modifications in the piperazine structure can lead to enhanced serotonin receptor activity, which is crucial for mood regulation .
Antitumor Activity
Recent investigations have suggested that this compound may possess antitumor properties. In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. It has shown efficacy against several bacterial strains, indicating possible applications in treating infections caused by resistant bacteria. The exact mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
Data Table: Biological Activity Overview
Case Studies
- Antidepressant Efficacy : A clinical trial assessed the efficacy of a similar piperazine derivative in patients with generalized anxiety disorder. Results showed significant improvement in anxiety scores compared to placebo, supporting the potential use of this class of compounds in psychiatric disorders .
- Antitumor Research : In a study on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in viability and increased markers of apoptosis, indicating its potential as a therapeutic agent in oncology .
- Antimicrobial Activity : A laboratory investigation revealed that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting its applicability in developing new antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring, a pyrimidine core, and a bromophenyl substituent, which contribute to its biological activity. Its molecular formula is C16H19BrN4O, with a molecular weight of approximately 367.25 g/mol. The presence of the bromine atom is particularly noteworthy as it can enhance lipophilicity and receptor binding affinity.
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit antidepressant effects. Specifically, the structural modifications present in 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine may enhance serotonin receptor binding, leading to potential antidepressant properties. Studies have shown that similar compounds can modulate serotonin levels, which are crucial in mood regulation .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. The presence of the piperazine moiety is associated with enhanced activity against bacterial strains, making it a candidate for developing new antimicrobial agents . Case studies have highlighted its efficacy against resistant strains, suggesting potential for clinical use in treating infections.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that similar pyrimidine derivatives can inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth . The compound's ability to induce apoptosis in cancer cells has been documented, warranting further investigation into its mechanisms and efficacy.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to inhibit inflammatory pathways, such as NF-kB, suggests that it may protect neuronal cells from damage caused by oxidative stress and inflammation . This property positions it as a candidate for further research in treating conditions like Alzheimer's disease.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Various synthetic routes have been documented, often employing piperazine derivatives as starting materials. Optimized conditions enhance yield and purity, making it feasible for large-scale production .
Furthermore, the exploration of derivatives has led to compounds with improved pharmacological profiles. For instance, modifications to the methoxy group or the piperazine ring can significantly alter biological activity and selectivity towards specific targets.
Case Studies
Properties
IUPAC Name |
4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIAEXGBXNKFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.